molecular formula C6H7BClNO2 B6337991 2-Chloro-3-methylpyridine-4-boronic acid CAS No. 2096341-42-1

2-Chloro-3-methylpyridine-4-boronic acid

Cat. No.: B6337991
CAS No.: 2096341-42-1
M. Wt: 171.39 g/mol
InChI Key: GDEMNHNLYRDTAE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. It is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. It participates in the transmetalation process, where it is transferred from boron to palladium . This leads to the formation of a new carbon–carbon bond, which is a key step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its role in the Suzuki–Miyaura coupling reaction.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylpyridine-4-boronic acid typically involves the borylation of 2-Chloro-3-methylpyridine. This can be achieved through various methods, including the use of boronic esters as intermediates . One common approach is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods leverage the efficiency of palladium-catalyzed reactions and the stability of boronic esters to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methylpyridine-4-boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

IUPAC Name

(2-chloro-3-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEMNHNLYRDTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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